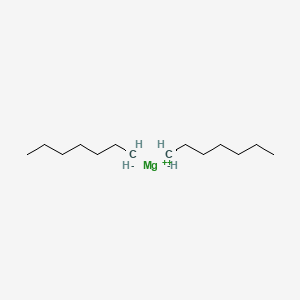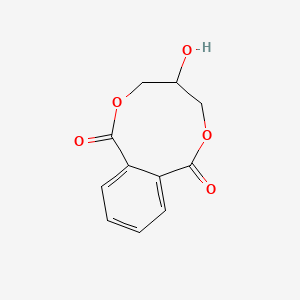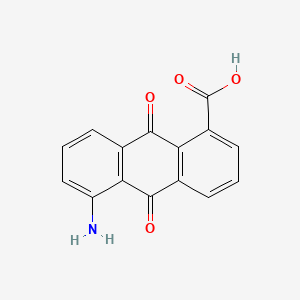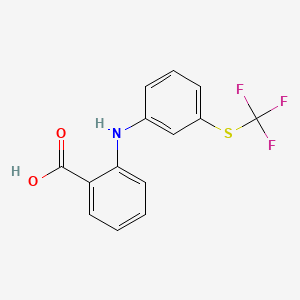![molecular formula C15H20N2O3 B14654530 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine CAS No. 52423-59-3](/img/structure/B14654530.png)
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂·HClO₄ in ethanol as the solvent . This method is advantageous due to its simplicity, accessibility of the catalyst, and the ability to reuse the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a variety of substituted oxazine compounds .
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the inflammatory process. This inhibition reduces the production of inflammatory mediators such as prostaglandins . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine known for its use in the synthesis of various pharmaceuticals.
Ifosfamide: An oxazine derivative used as a chemotherapeutic agent.
Nile Red and Nile Blue: Fluorescent dyes based on benzophenoxazine.
Uniqueness
2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine is unique due to its specific structural features and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
52423-59-3 |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-2,3,4,4a,5,6,7,8,9,9a-decahydrocyclohepta[e][1,3]oxazine |
InChI |
InChI=1S/C15H20N2O3/c18-17(19)13-8-6-11(7-9-13)15-16-10-12-4-2-1-3-5-14(12)20-15/h6-9,12,14-16H,1-5,10H2 |
Clave InChI |
GUZNKNHVVNSGJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CNC(OC2CC1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

